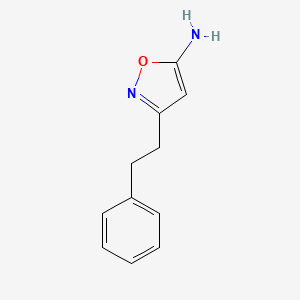

3-(2-Phenylethyl)-1,2-oxazol-5-amine

Description

Properties

IUPAC Name |

3-(2-phenylethyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c12-11-8-10(13-14-11)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZGZLQLPYDXMJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=NOC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301299374 | |

| Record name | 3-(2-Phenylethyl)-5-isoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301299374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119162-59-3 | |

| Record name | 3-(2-Phenylethyl)-5-isoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119162-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Phenylethyl)-5-isoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301299374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization from α-Hydroxy Ketones and Cyanate

One effective method involves the condensation of α-hydroxy ketones with potassium cyanate under acidic conditions to induce intramolecular cyclization forming the oxazole ring. This method has been demonstrated in the synthesis of substituted oxazol-2-ones, which are structurally related to oxazoles and can be further transformed into oxazoles with amine substitution.

- Reagents: α-Hydroxy ketones, potassium cyanate

- Conditions: Acidic medium, intramolecular cyclization

- Outcome: Formation of oxazol-2-one derivatives as intermediates

Use of α-Bromo Ketones

Another route employs α-bromo ketones as starting materials. These undergo condensation with nucleophiles such as 2,4-thiazolidinedione or amines, often in the presence of triphosgene and bases like N,N-diisopropylethylamine (DIPEA) or triethylamine, to yield substituted oxazoles or oxazolones.

- Reagents: α-Bromo ketones, triphosgene, DIPEA

- Conditions: Controlled temperature, inert atmosphere

- Outcome: Substituted oxazol-2-one derivatives, which can be converted to amino-oxazoles

Introduction of the Amino Group at the 5-Position

The amino group at the 5-position of the oxazole ring can be introduced via:

Hydrazide Formation and Cyclization

Esters derived from phenylacetic acid or related acids are reacted with hydrazine hydrate to form hydrazides. These hydrazides undergo condensation with orthoformates or orthoacetates in the presence of catalytic acid to form 5-amino-1,2-oxazole derivatives.

- Reagents: Hydrazine hydrate, trimethyl orthoformate/orthoacetate

- Conditions: Reflux in ethanol, acidic catalysis

- Outcome: Formation of 5-amino-substituted oxazoles

Amide Coupling and Subsequent Transformation

Amide coupling of protected amino alcohols or esters with appropriate acids using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) allows for the introduction of side chains, followed by deprotection and reduction steps to yield the amino-oxazole compound.

- Reagents: HBTU, Boc-protected amino alcohols, acids

- Conditions: Room temperature to mild heating, inert atmosphere

- Outcome: Target amides leading to amino-oxazole derivatives after further transformations

Representative Synthetic Routes and Yields

The following table summarizes key synthetic steps and yields reported in literature for related oxazole amine derivatives, which are applicable to the preparation of this compound:

Analytical and Purity Considerations

The synthesized this compound and its analogues are typically characterized by:

- Nuclear Magnetic Resonance (NMR): $$^{1}H$$ and $$^{13}C$$ NMR to confirm the chemical structure and substitution pattern.

- High-Resolution Mass Spectrometry (HRMS): To verify molecular weight.

- High-Performance Liquid Chromatography (HPLC): To assess purity, usually >95% is achieved.

- Yield Optimization: Reaction conditions are optimized to balance yield and purity, often requiring careful control of temperature, solvent, and reagent stoichiometry.

Summary and Research Insights

- The preparation of this compound involves strategic ring formation via condensation of α-hydroxy or α-bromo ketones followed by amino group introduction through hydrazide intermediates or amide coupling.

- The choice of reagents such as potassium cyanate, triphosgene, hydrazine hydrate, and coupling agents like HBTU is critical for efficient synthesis.

- Yields typically range from 60% to 90%, with purity levels exceeding 95% as confirmed by advanced analytical techniques.

- These methods provide versatile platforms for further functionalization and SAR (structure-activity relationship) studies relevant in medicinal chemistry and pharmacological applications.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Phenylethyl)-1,2-oxazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.

Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions include oxidized oxazole derivatives, reduced amine derivatives, and various substituted phenylethyl oxazoles.

Scientific Research Applications

3-(2-Phenylethyl)-1,2-oxazol-5-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-Phenylethyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Impact of Substituent Modifications

Aromatic vs. Aliphatic Substituents :

- The 2-phenylethyl group in the target compound contributes to extended π-conjugation and lipophilicity, favoring membrane permeability . In contrast, aliphatic groups like 1,1-difluoroethyl (C₅H₆F₂N₂O) reduce aromatic interactions but improve solubility in polar solvents .

Electron-Donating vs. Conversely, 2,4-difluorophenyl (C₉H₆F₂N₂O) withdraws electron density, increasing oxidative stability but reducing nucleophilicity at the amine group .

Heterocyclic Modifications: Replacing phenyl with thiophene (C₇H₆N₂OS) introduces sulfur, which alters electronic properties and may facilitate metal coordination in catalysis .

Positional Isomerism :

- Moving the difluorophenyl group from position 3 (C₉H₆F₂N₂O) to position 5 (C₉H₆F₂N₂O) significantly alters electronic distribution, as seen in differences in NMR chemical shifts and reactivity patterns .

Comparison with Bioisosteric Heterocycles

- 3-Phenyl-1,2,4-thiadiazol-5-amine (C₇H₆N₃S): Replacing the oxygen in oxazole with sulfur (thiadiazole) increases ring planarity and polar surface area, enhancing hydrogen-bonding capacity . This bioisosteric substitution is common in drug design to optimize pharmacokinetic profiles.

Biological Activity

3-(2-Phenylethyl)-1,2-oxazol-5-amine is an organic compound belonging to the oxazole class, known for its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.

This compound is synthesized through various methods, often involving the condensation of appropriate aryl or heteroaryl compounds. The compound serves as a versatile building block in organic synthesis.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, a study reported an inhibition zone diameter of 15 mm against Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. In one notable study, the compound was tested on human neuroblastoma SH-SY5Y cells, revealing a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 25 µM . Further exploration into the mechanism showed that it may inhibit specific enzymes involved in cell cycle regulation, leading to increased apoptosis in cancer cells.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes related to cell proliferation and survival pathways. For example, it may target sphingosine kinase pathways, altering sphingolipid metabolism which is crucial in cancer progression .

- Receptor Modulation : It may also modulate receptor activities that influence cellular signaling pathways involved in apoptosis and proliferation.

Case Studies

Several case studies highlight the efficacy of this compound:

- Neuroblastoma Treatment : A study involving neuroblastoma cells demonstrated that treatment with the compound resulted in significant apoptosis and reduced cell viability. The authors suggested its potential as a lead compound for developing new neuroblastoma therapies .

- Bacterial Infections : A clinical evaluation indicated that formulations containing this compound showed promise in treating infections caused by resistant bacterial strains, showcasing its potential as an antimicrobial agent.

Data Tables

Q & A

Basic Research Questions

Q. What are common synthetic routes for 3-(2-Phenylethyl)-1,2-oxazol-5-amine, and what optimization strategies are critical for improving yield?

- Methodological Answer : The synthesis typically involves cyclization of pre-functionalized precursors. For oxazole derivatives, condensation of nitriles with hydroxylamine derivatives under acidic or basic conditions is widely used . Key optimization strategies include:

- Reagent stoichiometry : Maintaining a 1:1 molar ratio of nitrile to hydroxylamine to minimize side reactions.

- Temperature control : Reactions often proceed at 80–100°C to balance reaction rate and decomposition risks.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the oxazole core. Purity >95% is achievable via recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer :

- Spectroscopy :

- NMR : and NMR confirm substituent positions (e.g., phenethyl group integration at δ 7.2–7.4 ppm for aromatic protons) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peak at m/z 215.12 for C _{12}N) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves bond angles and torsional strain in the oxazole ring. Tools like ORTEP-3 visualize thermal ellipsoids for positional uncertainty .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic findings in structural analysis?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal-packing forces. Strategies include:

- Graph set analysis : Map hydrogen-bonding patterns (e.g., N–H···O/N interactions) to distinguish static vs. dynamic structural features .

- Variable-temperature NMR : Detect tautomeric equilibria by observing signal splitting at low temperatures.

- Polymorph screening : Recrystallize under varied solvents (e.g., DMSO vs. acetone) to isolate dominant conformers .

Q. What experimental approaches are recommended to assess metabolic stability in early drug development?

- Methodological Answer :

- In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) and NADPH cofactor. Monitor depletion via LC-MS/MS over 60 minutes to calculate half-life (t) .

- Metabolite identification : Use high-resolution mass spectrometry (HRMS) in negative/positive ionization modes to detect phase I (oxidation) and phase II (glucuronidation) metabolites .

- Structural modification guidance : If metabolic soft spots (e.g., benzylic C–H bonds in the phenethyl group) are identified, introduce electron-withdrawing substituents or fluorine atoms to enhance stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.